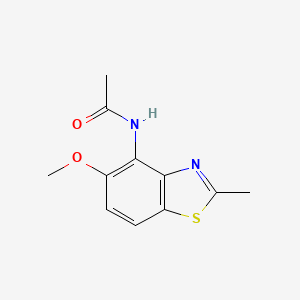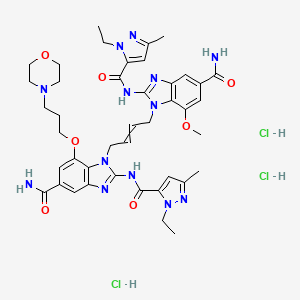![molecular formula C11H10ClN9O2 B12468588 4,4'-[3-(2-Chlorobenzyl)triaz-1-ene-1,3-diyl]bis(1,2,5-oxadiazol-3-amine)](/img/structure/B12468588.png)
4,4'-[3-(2-Chlorobenzyl)triaz-1-ene-1,3-diyl]bis(1,2,5-oxadiazol-3-amine)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2Z)-3-(4-amino-1,2,5-oxadiazol-3-yl)-1-[(2-chlorophenyl)methyl]triaz-2-en-1-yl]-1,2,5-oxadiazol-3-amine is a complex organic compound that features multiple heterocyclic rings
準備方法
The synthesis of 4-[(2Z)-3-(4-amino-1,2,5-oxadiazol-3-yl)-1-[(2-chlorophenyl)methyl]triaz-2-en-1-yl]-1,2,5-oxadiazol-3-amine involves multiple steps. One common synthetic route includes the reaction of 3,4-bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole with gaseous ammonia in toluene, followed by partial oxidation with hydrogen peroxide in concentrated sulfuric acid . Industrial production methods may involve similar steps but are optimized for larger scale synthesis and higher yields.
化学反応の分析
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be partially oxidized using hydrogen peroxide in concentrated sulfuric acid.
Reduction: The nitro groups can be reduced to amino groups using suitable reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole rings.
Common reagents used in these reactions include hydrogen peroxide, sulfuric acid, and gaseous ammonia. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
4-[(2Z)-3-(4-amino-1,2,5-oxadiazol-3-yl)-1-[(2-chlorophenyl)methyl]triaz-2-en-1-yl]-1,2,5-oxadiazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug development.
Medicine: It may be explored for its therapeutic potential in treating various diseases.
Industry: The compound’s unique properties make it useful in the development of new materials.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets. The oxadiazole rings and triazene moiety are likely to interact with biological macromolecules, potentially inhibiting or modifying their function. The exact pathways and targets depend on the specific application and require further research to elucidate.
類似化合物との比較
Similar compounds include other oxadiazole and triazene derivatives. For example, 3-(4-amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole is structurally similar and shares some chemical properties . 4-[(2Z)-3-(4-amino-1,2,5-oxadiazol-3-yl)-1-[(2-chlorophenyl)methyl]triaz-2-en-1-yl]-1,2,5-oxadiazol-3-amine is unique due to the presence of the triazene moiety and the specific arrangement of its functional groups.
特性
分子式 |
C11H10ClN9O2 |
|---|---|
分子量 |
335.71 g/mol |
IUPAC名 |
3-N-[(4-amino-1,2,5-oxadiazol-3-yl)diazenyl]-3-N-[(2-chlorophenyl)methyl]-1,2,5-oxadiazole-3,4-diamine |
InChI |
InChI=1S/C11H10ClN9O2/c12-7-4-2-1-3-6(7)5-21(11-9(14)17-23-19-11)20-15-10-8(13)16-22-18-10/h1-4H,5H2,(H2,13,16)(H2,14,17) |
InChIキー |
MLRSTMIVLIGNNG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)CN(C2=NON=C2N)N=NC3=NON=C3N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-(1,3-Dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)phenoxy]benzonitrile](/img/structure/B12468505.png)

![N-(3-acetylphenyl)-N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}alaninamide](/img/structure/B12468522.png)
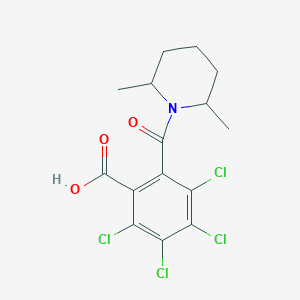
![2-(3-Methoxyphenyl)-2-oxoethyl 5-[(4-methylphenyl)amino]-5-oxopentanoate](/img/structure/B12468541.png)
![2-({5-[4-(acetylamino)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2-methoxy-5-nitrophenyl)acetamide](/img/structure/B12468554.png)
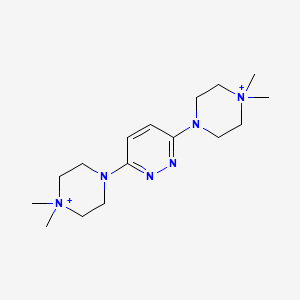
![2-(4-hydroxyphenyl)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B12468563.png)
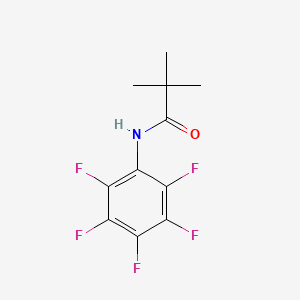
![N-{[(3Z)-1-Methyl-2-oxoindol-3-ylidene]amino}guanidine](/img/structure/B12468572.png)
![5,5-Dimethyl-3-[(phenylamino)methyl]imidazolidine-2,4-dione](/img/structure/B12468577.png)
